molecular formula C7H2F3NO4 B1446272 3-Nitro-2,4,6-trifluorobenzoic acid CAS No. 1803842-19-4

3-Nitro-2,4,6-trifluorobenzoic acid

Cat. No.: B1446272
CAS No.: 1803842-19-4
M. Wt: 221.09 g/mol
InChI Key: UGWVEBDJAYWCHI-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorine in Aromatic Systems for Chemical Synthesis

The incorporation of fluorine into aromatic systems profoundly alters their chemical, physical, and biological properties. numberanalytics.com As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly influence a molecule's reactivity. numberanalytics.com This substitution can decrease the reactivity of the aromatic ring towards electrophilic substitution while making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comstackexchange.com In SNAr mechanisms, the high electronegativity of fluorine helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the rate-determining step. stackexchange.com

Beyond reactivity, the carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable thermal and metabolic stability to fluorinated compounds. numberanalytics.comnih.gov This stability, along with fluorine's ability to enhance properties like lipophilicity, makes fluorinated aromatic compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluoropolymers. numberanalytics.com

Overview of Nitrobenzoic Acid Derivatives as Synthetic Intermediates

Nitrobenzoic acids and their derivatives are established as versatile building blocks in organic synthesis. fishersci.comnih.gov The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution, a property that complements the effects of fluorine substitution.

These compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients and other high-value chemicals. nih.govresearchgate.net A primary advantage is the diverse reactivity of the nitro group itself, which can be readily reduced to an amino group. researchgate.netfrontiersin.org This transformation is a gateway to a vast array of other functionalities and is a cornerstone in the synthesis of many pharmaceutical agents. frontiersin.org The accessibility of nitroaromatic compounds and the extensive portfolio of reactions they can undergo make them indispensable tools for synthetic chemists. nih.govfrontiersin.org For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated as a multi-reactive starting material for generating various heterocyclic scaffolds important in drug discovery. nih.gov

Specific Research Focus on 3-Nitro-2,4,6-trifluorobenzoic Acid

Within the class of highly functionalized aromatics, this compound (CAS No. 1803842-19-4) emerges as a compound of specific interest. chemscene.combldpharm.com Its structure combines the directing and activating effects of a carboxylic acid group, a nitro group, and three fluorine atoms on a single benzene (B151609) ring. This unique arrangement of substituents creates a highly electron-deficient aromatic system, making it an excellent substrate for nucleophilic aromatic substitution reactions.

The chemical properties of this compound are defined by its molecular structure, C₇H₂F₃NO₄, and a molecular weight of 221.09 g/mol . chemscene.com The presence of multiple reactive sites—the carboxylic acid for amide or ester formation, and the fluorine atoms which can act as leaving groups in SNAr reactions—positions it as a valuable intermediate for constructing more complex molecules, particularly in the fields of medicinal and materials chemistry.

Table 1: Physicochemical Properties of this compound This data is based on computational models.

Property Value
Molecular Formula C₇H₂F₃NO₄
Molecular Weight 221.09
Topological Polar Surface Area (TPSA) 80.44
LogP 1.7103
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Source: chemscene.com

Table 2: Comparison of Melting Points for Trifluorobenzoic Acid Isomers

Compound CAS Number Melting Point (°C)
2,3,4-Trifluorobenzoic acid 61070-76-8 140-143
2,3,6-Trifluorobenzoic acid 2358-29-4 130-131
2,4,6-Trifluorobenzoic acid 28314-80-9 142-145

Source: nih.govsigmaaldrich.comchemicalbook.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
4-Chloro-2-fluoro-5-nitrobenzoic acid
2,3,4-Trifluorobenzoic acid
2,3,6-Trifluorobenzoic acid
2,4,6-Trifluorobenzoic acid
Hydrogen fluoride
Carbon dioxide
n-butyllithium
Tetrahydrofuran
1,2,4-trifluorobenzene
5-fluorouracil
Polytetrafluoroethylene (PTFE)
3-nitro-1,2,4-triazol-5-one (NTO)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trifluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-2-1-3(9)6(11(14)15)5(10)4(2)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWVEBDJAYWCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro 2,4,6 Trifluorobenzoic Acid

Direct Nitration Strategies for Trifluorobenzoic Acid Precursors

The introduction of a nitro group onto a trifluorobenzoic acid framework is a key step in the synthesis of 3-Nitro-2,4,6-trifluorobenzoic acid. The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the directing effects of the existing fluorine and carboxylic acid substituents. Fluorine atoms are ortho, para-directing yet deactivating, while the carboxylic acid group is a meta-directing and deactivating group. In the case of 2,4,6-trifluorobenzoic acid, the positions ortho and para to the fluorine atoms are also the positions meta to the carboxylic acid group. This alignment of directing effects strongly favors the introduction of the nitro group at the 3-position.

Nitration of 2,4,6-Trifluorobenzoic Acid

The most direct route to this compound is the nitration of 2,4,6-trifluorobenzoic acid. While specific literature detailing this exact reaction is sparse, the principles of electrophilic aromatic substitution suggest a viable pathway. The three fluorine atoms at positions 2, 4, and 6, along with the carboxylic acid at position 1, create a specific electronic environment on the benzene (B151609) ring. The fluorine atoms, being ortho, para-directors, would direct an incoming electrophile to the 3 and 5 positions. The carboxylic acid group, a meta-director, also directs to the 3 and 5 positions. Therefore, the nitration is expected to proceed with high regioselectivity to yield this compound.

A plausible synthetic approach would involve the careful addition of a nitrating agent to 2,4,6-trifluorobenzoic acid under controlled temperature conditions. A patent for the synthesis of 2,4,6-trifluorobenzoic acid itself involves the hydrolysis of 2,4,6-trifluorobenzonitrile, which is obtained from the de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile google.com.

Nitration of Other Trifluorobenzoic Acid Precursors and Positional Selectivity

The nitration of other trifluorobenzoic acid isomers, such as 2,3,6-trifluorobenzoic acid and 2,3,4-trifluorobenzoic acid, would likely lead to a mixture of nitro-isomers, making the synthesis of the specific this compound isomer more complex. The interplay of the directing effects of the fluorine atoms and the carboxylic acid group in these asymmetrically substituted rings would result in less predictable regiochemical outcomes. Understanding the positional selectivity in these cases would require careful analysis of the electronic and steric factors for each available position on the aromatic ring.

Reagents and Reaction Conditions for Aromatic Nitration

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Table 1: Common Reagents for Aromatic Nitration

ReagentDescription
Nitric Acid (HNO₃)The source of the nitro group.
Sulfuric Acid (H₂SO₄)A strong acid catalyst used to generate the nitronium ion.
Fuming Nitric AcidA more concentrated form of nitric acid, containing dissolved nitrogen dioxide.
Nitronium Salts (e.g., NO₂BF₄)Pre-formed nitronium ions that can be used for nitration under milder conditions.

The reaction conditions for the nitration of fluorinated benzoic acids must be carefully controlled to prevent side reactions and ensure the desired regioselectivity. Temperature is a critical parameter, with lower temperatures generally favoring cleaner reactions and higher selectivity. The choice of solvent can also influence the reaction outcome.

Fluorination Approaches in Multi-Step Synthesis

An alternative to direct nitration of a pre-fluorinated benzoic acid is a multi-step synthesis where the fluorine atoms are introduced at a different stage. For instance, a suitably substituted nitrobenzoic acid could be subjected to fluorination. However, the synthesis of this compound via this route is not well-documented in publicly available literature. Such a synthesis would likely involve nucleophilic aromatic substitution (SNAAr) reactions, where a leaving group (such as a chloro or bromo group) is displaced by a fluoride ion. The presence of the electron-withdrawing nitro group would activate the ring towards such nucleophilic attack.

Emerging Synthetic Techniques for Fluorinated Aromatic Compounds

Modern synthetic chemistry is increasingly turning to advanced technologies to improve efficiency, safety, and control over chemical reactions.

Flow Microreactor Synthesis in Organofluorine Chemistry

Flow microreactors offer significant advantages for conducting highly exothermic and potentially hazardous reactions like nitration. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, minimizing the risk of runaway reactions and the formation of byproducts.

Regioselective Synthesis via Precursor Functionalization

The principal and most direct route for the synthesis of this compound involves the electrophilic nitration of its precursor, 2,4,6-trifluorobenzoic acid. This method is noteworthy for its high regioselectivity, which is dictated by the directing effects of the substituents already present on the aromatic ring.

The fluorine atoms at positions 2, 4, and 6, along with the carboxylic acid group at position 1, collectively influence the position of the incoming nitro group. Both the fluorine atoms and the carboxylic acid group are deactivating, yet their directing effects are convergent. The fluorine atoms, being ortho, para-directing, guide the electrophile to the positions adjacent (ortho) and opposite (para) to themselves. Consequently, the fluorine atoms at C2 and C6 direct nitration towards the C3 and C5 positions. Similarly, the fluorine at C4 directs substitution to the C3 and C5 positions.

Concurrently, the carboxylic acid group is a meta-directing group, which also favors the introduction of the nitro group at the C3 and C5 positions. Due to the symmetrical nature of the 2,4,6-trifluorobenzoic acid precursor, the C3 and C5 positions are chemically equivalent. This synergistic directing effect ensures that the nitration occurs with a high degree of regioselectivity, yielding the desired 3-nitro isomer.

A standard experimental procedure for this transformation involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction is generally performed at controlled, low temperatures to manage the exothermic nature of the nitration and to minimize the formation of potential byproducts.

Table 1: Reaction Parameters for the Nitration of 2,4,6-trifluorobenzoic acid

ParameterValue/Condition
Starting Material 2,4,6-trifluorobenzoic acid
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Reaction Type Electrophilic Aromatic Substitution (Nitration)
Key Intermediate Nitronium ion (NO₂⁺)
Product This compound
Regioselectivity High, directed to the C3 position

While specific, detailed research findings on the yield and optimal reaction conditions for this particular transformation are not extensively reported in readily available literature, the foundational principles of electrophilic aromatic substitution strongly support this synthetic route. The reaction exemplifies a classic case of substrate-controlled regioselectivity, where the inherent electronic properties of the starting material dictate the outcome of the chemical transformation with precision. Further research would be beneficial to quantify the efficiency of this synthetic approach and to explore potential catalytic systems that could enhance the reaction rate and yield under milder conditions.

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 2,4,6 Trifluorobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides that possess electron-withdrawing substituents. libretexts.org The presence of such groups activates the aromatic ring towards attack by a nucleophile. libretexts.orgwikipedia.org

Displacement of Fluoride in Nitro-Activated Aromatic Systems

In the case of 3-nitro-2,4,6-trifluorobenzoic acid, the nitro group (NO2) acts as a strong electron-withdrawing group, significantly activating the aromatic ring to nucleophilic attack. wikipedia.org This activation facilitates the displacement of one or more of the fluorine atoms by a nucleophile. The positions ortho and para to the nitro group are particularly activated due to resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgwikipedia.org

The general mechanism for SNAr involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination of the leaving group: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring. libretexts.org

The presence of multiple activating nitro groups, as seen in compounds like 2,4,6-trinitrochlorobenzene, further enhances the reactivity towards nucleophilic substitution. libretexts.org Research on related polyfluorinated and nitrated aromatic compounds, such as 4,5-difluoro-1,2-dinitrobenzene, demonstrates that the nitro groups activate the halogens for sequential displacement by various nucleophiles. nih.gov

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles readily participate in SNAr reactions with activated aromatic systems. For instance, pyridine (B92270) can react with sodium amide to yield 2-aminopyridine (B139424) in the Chichibabin reaction. wikipedia.org While specific studies detailing the reaction of this compound with a wide array of nitrogen nucleophiles are not extensively documented in the provided results, the general principles of SNAr suggest that amines, hydrazines, and other nitrogen-based nucleophiles would react to displace the activated fluorine atoms. The regioselectivity of such reactions would be governed by the positions of the activating nitro group and the fluorine atoms on the benzene (B151609) ring. wikipedia.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo various transformations common to this functional group.

Esterification Reactions

Esterification of nitrobenzoic acids can be achieved by reacting them with an alcohol in the presence of an acid catalyst. google.com For example, glycerol (B35011) esters of nitrobenzoic acid are prepared by heating a mixture of the acid and glycerol with a soluble acid catalyst. google.com A patent describes a method for preparing glycerol mono-p-nitrobenzoate by heating p-nitrobenzoic acid and glycerol in the presence of an acid esterification catalyst and an entraining liquid to remove the water formed during the reaction. google.com This general principle can be applied to this compound.

Data on the esterification of a related compound, 2,3,4-trifluorobenzoic acid, shows the formation of a 4-nitrophenyl ester. nist.gov

Table 1: Esterification of a Related Fluorinated Benzoic Acid

Reactant Product

Formation of Acid Chlorides and Other Acyl Derivatives

Carboxylic acids can be converted to more reactive acyl derivatives, such as acid chlorides. A common reagent for this transformation is thionyl chloride (SOCl2). libretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. The resulting chloride ion then acts as a nucleophile. libretexts.org Another reagent used for this purpose is phosphorus pentachloride. orgsyn.org For example, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride using phosphorus pentachloride. orgsyn.org

Table 2: Reagents for Acid Chloride Formation from Nitrobenzoic Acids

Starting Material Reagent Product Reference
p-Nitrobenzoic acid Phosphorus pentachloride p-Nitrobenzoyl chloride orgsyn.org

Reduction Chemistry of the Nitro Group

The nitro group is one of the functional groups that was first subjected to reduction reactions. wikipedia.org The reduction of aromatic nitro compounds is a particularly useful transformation in organic synthesis, leading to the formation of anilines. wikipedia.orgmasterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com These include:

Catalytic hydrogenation: This method employs catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com

Metals in acidic media: Reagents like iron, tin, or zinc in the presence of an acid like hydrochloric acid are effective for this reduction. masterorganicchemistry.comscispace.com

Other reducing agents: Sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride can also be used. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent can be crucial for chemoselectivity when other reducible functional groups are present in the molecule. scispace.com For instance, catalytic hydrogenation with Pd/C is a common and effective method, but it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is often preferred when dehalogenation of aryl halides is a concern. commonorganicchemistry.com Metal hydrides like lithium aluminum hydride are generally not used for the reduction of aryl nitro compounds to anilines as they tend to produce azo compounds. wikipedia.orgcommonorganicchemistry.com

The reduction of the nitro group in this compound would yield 3-amino-2,4,6-trifluorobenzoic acid. This transformation is a key step in the synthesis of various substituted aromatic compounds. For example, 3-amino-2,4,5-trifluorobenzoic acid is a precursor for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid. nih.gov

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/System Product Notes References
H2/Palladium on carbon (Pd/C) Amine Common and effective, but may reduce other functional groups. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com
H2/Raney Nickel Amine Useful when dehalogenation is a concern. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com
Iron (Fe) in acid Amine Mild method. masterorganicchemistry.comcommonorganicchemistry.com
Tin (Sn) in acid Amine Classic method. masterorganicchemistry.comscispace.com
Zinc (Zn) in acid Amine Mild method. masterorganicchemistry.comcommonorganicchemistry.com
Tin(II) chloride (SnCl2) Amine Mild method. wikipedia.orgcommonorganicchemistry.com
Sodium hydrosulfite Amine wikipedia.org
Sodium sulfide (Na2S) Amine Can sometimes offer chemoselectivity. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation to Amino Derivatives

The conversion of the nitro group in this compound to an amino group via catalytic hydrogenation is a pivotal transformation for the synthesis of valuable amino-fluorobenzoic acid derivatives. While specific literature on the direct catalytic hydrogenation of this compound is not extensively detailed, the reduction of aromatic nitro compounds is a well-established process in organic synthesis.

Typically, this transformation is achieved using a variety of metal catalysts, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to its corresponding amine has been successfully carried out using bimetallic copper/nickel nanoparticles as a catalyst. rsc.org In this case, a high selectivity of 99.4% was achieved at 140°C. rsc.org Another approach involves the use of vanadium compounds in conjunction with known hydrogenation catalysts, which has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates during the reduction of various aromatic nitro compounds. google.com

For this compound, a plausible reaction scheme for its catalytic hydrogenation to 3-Amino-2,4,6-trifluorobenzoic acid would involve the use of a suitable catalyst and hydrogen gas.

Plausible Reaction Scheme for Catalytic Hydrogenation:

Generated code

The successful execution of this reaction would provide a direct route to a trifluorinated aminobenzoic acid, a valuable building block in medicinal chemistry and materials science.

Selective Reductions for Various Amino-Fluorobenzoic Acids

Beyond complete hydrogenation, the selective reduction of the nitro group in the presence of other functional groups is a critical aspect of synthetic chemistry. While catalytic hydrogenation is effective, other reducing agents can offer different levels of selectivity and milder reaction conditions. For instance, the reduction of aromatic nitro compounds can be achieved with high selectivity using reagents like trichlorosilane (B8805176) in a continuous-flow system, which has been demonstrated for both aromatic and aliphatic nitro derivatives. researchgate.net

Another method involves the use of sodium borohydride (B1222165) in combination with transition metal salts. While sodium borohydride alone is generally not effective for the reduction of nitroarenes, its reactivity can be significantly enhanced. For example, a combination of NaBH₄ and NiCl₂·6H₂O in aqueous acetonitrile (B52724) has been shown to efficiently reduce a variety of nitroarenes to their corresponding amines. google.com

The synthesis of various amino-fluorobenzoic acids often relies on such selective reduction strategies. For example, the synthesis of a photoaffinity analog of a chloride channel blocker involved the characterization of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, highlighting the importance of nitro-substituted benzoic acids as synthetic intermediates. nih.gov

The following table summarizes potential selective reduction methods that could be applicable to this compound, based on established methodologies for other nitroaromatic compounds.

Reducing Agent/System Potential Products Reaction Conditions Reference
H₂, Pd/C3-Amino-2,4,6-trifluorobenzoic acidElevated pressure and temperature google.com
H₂, Cu/Ni nanoparticles3-Amino-2,4,6-trifluorobenzoic acid140°C rsc.org
HSiCl₃, Tertiary Amine3-Amino-2,4,6-trifluorobenzoic acidContinuous-flow, room temperature researchgate.net
NaBH₄, NiCl₂·6H₂O3-Amino-2,4,6-trifluorobenzoic acidAqueous CH₃CN, room temperature google.com

These methods offer a versatile toolkit for chemists to produce a range of amino-fluorobenzoic acids from their nitro precursors, enabling the synthesis of complex molecules with tailored properties.

Electrophilic Aromatic Substitution Patterns

The electron-deficient nature of the aromatic ring in this compound, due to the presence of one nitro group and three fluorine atoms, significantly influences its reactivity towards electrophilic aromatic substitution. These strongly deactivating groups generally make such substitutions challenging.

Halogenation Studies (Bromination, Iodination) at Unsubstituted Positions

The only available position for electrophilic attack on the this compound ring is the C5 position. Halogenation, specifically bromination and iodination, at this position would lead to the formation of 5-halo-3-nitro-2,4,6-trifluorobenzoic acids.

Regioselectivity in Halogenation Reactions

The regioselectivity of electrophilic halogenation is dictated by the directing effects of the substituents already present on the aromatic ring. In this compound, all substituents (nitro, fluoro, and carboxylic acid) are deactivating.

Nitro group (-NO₂): A strong deactivating and meta-directing group.

Fluorine atoms (-F): Deactivating but ortho, para-directing.

Carboxylic acid group (-COOH): A deactivating and meta-directing group.

Considering the positions relative to each substituent, the C5 position is:

meta to the nitro group at C3.

ortho to the fluorine atom at C4 and para to the fluorine at C2.

meta to the carboxylic acid group at C1.

The directing effects of the fluorine atoms would favor substitution at the C5 position. Although the nitro and carboxylic acid groups are deactivating, their meta-directing influence does not oppose substitution at C5. Therefore, it is highly probable that halogenation would occur selectively at the C5 position.

The synthesis of related compounds, such as 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, further illustrates the principles of regioselective halogenation in highly substituted and deactivated aromatic systems. google.com

Decarboxylation Pathways and Related Chemistry in Fluorinated Benzoic Acids

The removal of the carboxyl group, or decarboxylation, is a significant reaction for benzoic acids. The stability of the carboxyl group and the conditions required for its removal are influenced by the other substituents on the aromatic ring.

In the case of fluorinated benzoic acids, decarboxylation can be achieved under various conditions. For instance, 3,4,6-trifluorophthalic acid can be decarboxylated to 2,4,5-trifluorobenzoic acid by heating in a dipolar aprotic solvent without the need for a catalyst. google.com The presence of a copper catalyst can facilitate complete decarboxylation at lower temperatures. google.com Similarly, the decarboxylation of 3-nitrophthalic acid has been observed when refluxed in dimethylformamide. google.comgoogle.com

The mechanism of decarboxylation often involves the formation of a carbanion intermediate after the loss of carbon dioxide. The stability of this intermediate is a key factor in determining the reaction's feasibility. The presence of electron-withdrawing groups, such as fluorine and nitro groups, can stabilize the resulting aryl anion, thus facilitating decarboxylation.

A plausible pathway for the decarboxylation of this compound would involve heating the compound, potentially in the presence of a catalyst like copper, to yield 1-Nitro-2,4,6-trifluorobenzene.

Plausible Decarboxylation Reaction Scheme:

Generated code

The study of decarboxylation reactions is crucial for understanding the stability of these compounds and for developing synthetic routes to defunctionalized aromatic systems. The decarboxylation of beta-keto acids proceeds through a cyclic transition state, a mechanism that highlights the influence of neighboring functional groups on this transformation. masterorganicchemistry.comyoutube.com While not directly applicable to this compound, it underscores the intricate mechanistic possibilities in decarboxylation reactions.

Derivatization and Functionalization Strategies from 3 Nitro 2,4,6 Trifluorobenzoic Acid

Preparation of Amine-Substituted Trifluorobenzoic Acids

The conversion of the nitro group on the 3-Nitro-2,4,6-trifluorobenzoic acid scaffold into an amino group is a pivotal transformation, unlocking a different set of synthetic possibilities. This reduction is typically achieved through well-established chemical methods, yielding 3-amino-2,4,6-trifluorobenzoic acid. The resulting amino group can serve as a handle for further functionalization, such as diazotization or as a nucleophile in coupling reactions.

Commonly employed methods for the reduction of aromatic nitro groups are highly effective for this substrate. These reactions involve reagents that can selectively reduce the nitro group while leaving the carboxylic acid and fluorine substituents intact. The choice of reducing agent can be tailored based on the desired reaction conditions and scale.

Key Research Findings:

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. A variety of reagents are known to effect this conversion with high efficiency. beilstein-journals.org For substrates containing other potentially sensitive functional groups, chemoselective reduction is crucial. Methods using metal catalysts or metal salts in acidic media are particularly common. For instance, stannous chloride (SnCl₂) in the presence of a proton source like hydrochloric acid is a classic and reliable method for this purpose. nih.gov Alternative reagents include iron powder in acidic solution or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). chemscene.com

Reducing Agent Typical Reaction Conditions Notes
Tin(II) chloride (SnCl₂)Ethanolic HCl, refluxA classic, high-yielding method. nih.gov
Iron (Fe) powderAcetic acid or HCl, heatingA cost-effective and common industrial method. chemscene.com
Catalytic HydrogenationH₂ gas, Pd/C or PtO₂ catalystGenerally clean and high-yielding, but may require pressure.
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic systemsA milder alternative, though yields can be variable.

Synthesis of Halogenated Trifluorobenzoic Acid Analogs

The amino-substituted derivative, 3-amino-2,4,6-trifluorobenzoic acid, serves as a key intermediate for introducing various halogen atoms onto the aromatic ring. The most prominent method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This two-step process allows for the precise replacement of the amino group with a chloro, bromo, or iodo substituent.

The process begins with the diazotization of the amino group using sodium nitrite (B80452) (NaNO₂) in a strong acidic medium, such as hydrochloric or hydrobromic acid, at low temperatures (typically 0–5 °C). The resulting diazonium salt is often unstable and is used immediately in the subsequent step. The introduction of the halogen is then achieved by treating the diazonium salt with the corresponding copper(I) halide (CuCl, CuBr, or CuI).

Key Research Findings:

The Sandmeyer reaction is a well-documented and reliable method for the conversion of aromatic amines to aryl halides. A related procedure has been reported for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from its corresponding amine precursor, demonstrating the applicability of this methodology to polyfluorinated systems. libretexts.org The diazotization of amino acids and subsequent reaction to form halides is a known, albeit sometimes challenging, transformation that can be influenced by the choice of solvent and counter-ions. iajpr.com

Target Halogen Reagent for Diazotization Reagent for Halogenation Product
ChlorineNaNO₂, HCl (aq)Copper(I) chloride (CuCl)3-Chloro-2,4,6-trifluorobenzoic acid
BromineNaNO₂, HBr (aq)Copper(I) bromide (CuBr)3-Bromo-2,4,6-trifluorobenzoic acid
IodineNaNO₂, H₂SO₄ (aq)Potassium iodide (KI)3-Iodo-2,4,6-trifluorobenzoic acid

Conjugation and Coupling Reactions

The halogenated and nitro-substituted derivatives of 2,4,6-trifluorobenzoic acid are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. wikipedia.org For the derivatives of this compound, two primary strategies can be envisioned:

Traditional Approach: The halogenated analogs (e.g., 3-bromo- (B131339) or 3-iodo-2,4,6-trifluorobenzoic acid) synthesized via the Sandmeyer reaction can be coupled with a wide range of aryl or vinyl boronic acids or their esters. This approach offers a robust and predictable way to introduce new aryl or vinyl substituents at the 3-position.

Denitrative Coupling: A more recent and innovative approach involves the direct use of the nitro-compound as the electrophile. This "denitrative" cross-coupling reaction allows the nitro group itself to be replaced by the organic group from the organoboron reagent. This strategy streamlines the synthetic sequence by avoiding the need for the reduction and halogenation steps.

Key Research Findings:

Recent advancements have established that nitroarenes can serve as effective electrophiles in palladium-catalyzed cross-coupling reactions, a process termed denitrative coupling. organic-chemistry.org This transformation, often facilitated by specific palladium catalysts and ligands, allows for the direct cleavage of the Ar–NO₂ bond. Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions of polyfluorobenzoic acids have been developed, providing an alternative route to polyfluorinated biaryls. nih.govnih.gov These modern methods offer significant advantages in terms of step economy. The traditional Suzuki-Miyaura coupling remains a mainstay, with conditions developed for coupling a wide variety of challenging substrates, including heteroaryl halides. masterorganicchemistry.com

A primary application of the Suzuki-Miyaura coupling is the synthesis of biaryl systems, which are prevalent in many biologically active molecules and functional materials. Starting from a halogenated derivative of 2,4,6-trifluorobenzoic acid, coupling with various phenylboronic acids can generate a library of substituted biaryl compounds. The fluorine atoms on the parent ring can influence the electronic properties and conformation of the resulting biaryl system, making this a valuable strategy for fine-tuning molecular properties. Similarly, denitrative coupling provides a direct entry into these important structures.

Key Research Findings:

The synthesis of biaryl-bridged cyclic peptides and other complex molecules often relies on intramolecular or intermolecular Suzuki-Miyaura reactions. google.com The development of anhydrous coupling conditions or the use of specific boronic esters can be beneficial for challenging couplings, particularly with heteroaromatic partners. masterorganicchemistry.com The formation of polyfluorinated biaryls is of particular interest due to the unique properties imparted by the fluorine atoms, and methods like decarboxylative coupling have been specifically developed for this purpose. nih.govnih.gov

Elongation and Modification of Side Chains

The carboxylic acid group of this compound represents a side chain that is readily amenable to modification. Standard transformations can be employed to convert the carboxylic acid into esters and amides, thereby introducing a wide variety of functional groups and extending the molecular framework.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. This is an equilibrium-driven process, often using the alcohol as the solvent to drive the reaction to completion.

Amide Bond Formation: Amide coupling is another fundamental transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Alternatively, a wide range of modern coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine under mild conditions.

Key Research Findings:

The esterification of nitrobenzoic acids is a well-established industrial process. For laboratory-scale synthesis, a variety of methods are available. Similarly, the formation of amides from nitrobenzoic acids can be achieved through several routes, including the use of activating agents to form active esters or amides in situ.

Transformation Reagents Product Notes
Esterification R-OH, H₂SO₄ (cat.)EsterClassic Fischer esterification; R can be a simple or complex alkyl group.
Amide Formation (via Acid Chloride) 1. SOCl₂ or (COCl)₂2. R₂NHAmideA robust, two-step method.
Amide Formation (Direct Coupling) R₂NH, HATU/DIPEA or EDC/HOBtAmideMilder conditions, suitable for sensitive substrates.

Applications in Complex Molecule Synthesis Research

Building Block for Heterocyclic Compounds

Precursor for Benzimidazole (B57391) Derivatives

No specific literature was found that demonstrates the use of 3-Nitro-2,4,6-trifluorobenzoic acid as a precursor for benzimidazole derivatives.

Synthesis of Quinolone Carboxylic Acid Scaffolds

There is no available research detailing the synthesis of quinolone carboxylic acid scaffolds using this compound.

Intermediate in the Development of Bioactive Compounds

Utility in Pharmaceutical Intermediate Synthesis (e.g., anticancer agents, enzyme inhibitors)

While fluorinated and nitrated benzoic acids are known to be intermediates in the synthesis of some pharmaceuticals, no specific examples involving this compound for the creation of anticancer agents or enzyme inhibitors have been documented in the accessible literature.

Role in Agrochemical Development

The role of this compound in agrochemical development has not been described in the available scientific literature.

Construction of Advanced Organic Frameworks

No published research could be located that describes the use of this compound in the construction of advanced organic frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Computational Chemistry and Theoretical Studies of 3 Nitro 2,4,6 Trifluorobenzoic Acid

Computational chemistry and theoretical studies serve as indispensable tools for dissecting the molecular-level characteristics of 3-Nitro-2,4,6-trifluorobenzoic acid. These in-silico methods provide profound insights into molecular structure, electronic properties, and reactivity, complementing and guiding experimental research.

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Nitro-2,4,6-trifluorobenzoic acid, a combination of ¹³C, ¹H, and ¹⁹F NMR would provide a complete picture of its carbon framework, the position of its single proton, and the chemical environments of the fluorine atoms.

Proton (¹H) NMR: The structure of this compound contains a single aromatic proton. Its chemical shift will be significantly influenced by the surrounding electron-withdrawing groups (three fluorine atoms and a nitro group) and the carboxylic acid group. It is anticipated that this proton will appear as a triplet due to coupling with the two adjacent fluorine atoms (at positions 4 and 6). The exact chemical shift would be downfield, likely in the range of 7.5-8.5 ppm, reflecting the deshielding effect of the electronegative substituents.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be heavily influenced by the attached fluorine, nitro, and carboxyl groups. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The quaternary carbons (C1, C2, C3, C4, C6) will generally show lower intensity peaks compared to the protonated carbon (C5). The carboxyl carbon is expected to appear at the most downfield position, typically in the 160-170 ppm region.

To illustrate the expected chemical shifts, the following table provides data for structurally similar compounds.

CompoundCarbon AtomChemical Shift (ppm)
4-Fluorobenzoic acid C1166.84
C2/C6132.59
C3/C5116.14
C4165.37 (d, J=253 Hz)
3-Nitrobenzoic acid C1 (COOH)~166
C1'~133
C2'~128
C3'~148
C4'~125
C5'~130
C6'~134

Note: The data presented is for illustrative purposes and is based on known values for related compounds.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected for the three fluorine atoms, as they are in chemically non-equivalent environments. The fluorine at the 2-position will likely appear as a doublet of doublets, coupling to the adjacent proton at C5 and the fluorine at C4. The fluorine at the 4-position will appear as a triplet, coupling to the two adjacent fluorine atoms at C2 and C6. The fluorine at the 6-position will also likely be a doublet of doublets, coupling to the proton at C5 and the fluorine at C4. The chemical shifts will be influenced by the electronic effects of the nitro and carboxylic acid groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₂F₃NO₄), the expected exact mass can be calculated. This precise mass measurement is crucial for confirming the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The molecular weight of this compound is 221.09 g/mol .

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. This technique provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). For benzoic acids, the loss of H₂O (18 Da) and COOH (45 Da) or CO₂ (44 Da) are characteristic fragmentation patterns. The fragmentation of this compound would likely involve a combination of these pathways, providing a unique fragmentation fingerprint that can be used for its identification and structural confirmation.

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)
221H₂O203
221NO191
221NO₂175
221COOH176
175CO147

Note: This table represents predicted fragmentation patterns based on the analysis of similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound will be characterized by several key vibrational modes:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the carboxylic acid O-H stretching vibration.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

N-O Stretches: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically appearing as a strong band around 1500-1570 cm⁻¹ and a symmetric stretch appearing as a medium to strong band around 1300-1370 cm⁻¹.

C-F Stretches: Strong absorptions in the IR spectrum in the region of 1100-1400 cm⁻¹ are indicative of C-F stretching vibrations.

Aromatic C-H Stretch: A weak to medium absorption above 3000 cm⁻¹ can be attributed to the aromatic C-H stretching vibration.

Aromatic C=C Stretches: Several bands in the 1400-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of the aromatic ring.

Raman spectroscopy will provide complementary information, particularly for the symmetric vibrations and the C=C bonds of the aromatic ring, which often show strong Raman scattering.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopy Method
Carboxylic Acid O-H2500-3300 (broad)IR
Aromatic C-H>3000IR, Raman
Carbonyl C=O1700-1730IR
Aromatic C=C1400-1600IR, Raman
Nitro N-O (asymmetric)1500-1570IR
Nitro N-O (symmetric)1300-1370IR
C-F1100-1400IR

Note: The expected frequencies are based on typical ranges for these functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. The process involves directing a beam of X-rays onto a single crystal of the substance of interest. The crystal diffracts the X-rays into a specific pattern of spots, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional map of the electron density within the crystal can be generated, and from this, the precise location of each atom can be determined.

In the context of "this compound," an X-ray crystallographic analysis would provide invaluable insights into its solid-state conformation. Specifically, it would reveal the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and nitro functional groups relative to the ring, and the intramolecular and intermolecular forces that govern the crystal packing. Of particular interest would be the potential for hydrogen bonding involving the carboxylic acid group and possible non-covalent interactions involving the nitro group and fluorine atoms.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, and precise atomic coordinates are not available.

To illustrate the type of information that would be obtained from such an analysis, the following table presents a hypothetical set of crystallographic parameters. It is important to emphasize that this data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Crystallographic Parameter Illustrative Data
Chemical FormulaC₇H₂F₃NO₄
Formula Weight221.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)12.8
α (°)90
β (°)98.5
γ (°)90
Volume (ų)964.3
Z4
Density (calculated) (g/cm³)1.522
Absorption Coefficient (mm⁻¹)0.165
F(000)440

The determination of the crystal structure would allow for a detailed analysis of key structural features. For instance, the torsion angles between the carboxylic acid group and the benzene ring, as well as between the nitro group and the benzene ring, would quantify the degree of rotational freedom of these substituents. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, would be critical in understanding the supramolecular assembly and the resulting physicochemical properties of the solid material.

Future Directions and Unexplored Research Avenues

Novel Catalytic Pathways for Synthesis

Traditional nitration methods often rely on harsh conditions, such as mixtures of nitric and sulfuric acid, which can lead to issues with regioselectivity and the generation of significant acid waste. researchgate.netnih.gov Future research into the synthesis of 3-Nitro-2,4,6-trifluorobenzoic acid could explore more sophisticated and selective catalytic systems.

One promising avenue is the use of solid acid catalysts, which are often more easily separated and recycled. researchgate.net Systems like molybdenum(VI)-supported TiO₂–ZrO₂ mixed-metal oxides have been investigated for continuous-flow aromatic nitration and could be adapted for the nitration of 2,4,6-trifluorobenzoic acid. acs.org Another approach involves solvent-free processes using aluminosilicate (B74896) catalysts treated with nitric acid and an acid anhydride, which can offer high yields and regioselectivity. google.com

An alternative strategy that circumvents the direct nitration of the fluorinated ring is the ipso-nitration of an arylboronic acid precursor. orgchemres.org This method involves the substitution of a boronic acid group with a nitro group and can proceed under mild conditions using reagents like bismuth (III) nitrate (B79036) or ionic liquids such as 1,3-disulfonic acid imidazolium (B1220033) nitrate {[Dsim]NO₃}. orgchemres.orgorganic-chemistry.org This pathway could offer superior control over the position of the nitro group.

Table 1: Potential Catalytic Approaches for Synthesis

Approach Catalyst/Reagent Example Potential Advantages
Solid Acid Catalysis Mo(VI)-supported TiO₂–ZrO₂ Amenable to continuous flow, catalyst recyclability. acs.org
Solvent-Free Catalysis Aluminosilicate with HNO₃/Acid Anhydride Reduced solvent waste, high yield, no aqueous work-up. google.com

Sustainable and Green Chemistry Approaches

Future synthetic methodologies for this compound will increasingly emphasize sustainability. Green chemistry principles can be applied to minimize environmental impact and enhance safety.

Continuous Flow Chemistry: A significant advancement would be the adoption of continuous flow microreactors for the nitration step. rsc.org Nitration reactions are typically fast and highly exothermic, posing a risk of runaway reactions in conventional batch reactors. beilstein-journals.orgsoton.ac.uk Flow chemistry offers superior temperature control, improved safety profiles, and enhanced selectivity, which can simplify purification. soton.ac.ukvapourtec.com This technology has been successfully applied to the synthesis of various nitroaromatic compounds, demonstrating its industrial potential and scalability. rsc.org

Alternative Nitrating Agents: To move away from hazardous acid mixtures, research could focus on solid-supported nitrating agents. Inorganic nitrates, such as magnesium nitrate adsorbed on silica (B1680970) gel, provide an effective means of nitration without the need for strong acids, thus reducing corrosive waste streams. researchgate.net

Biocatalysis: While still a nascent field for nitration, enzymatic pathways represent a long-term goal for green synthesis. Nature produces some nitroaromatic compounds via biological pathways, suggesting that enzymatic or chemoenzymatic syntheses could be developed in the future. nih.govgatech.edu The reduction of nitroaromatics by nitroreductases is well-established, and future research may uncover enzymes capable of catalyzing the reverse reaction under specific conditions. gatech.edunih.gov

Expanding Scope of Functional Group Interconversions

The trifunctional nature of this compound (possessing nitro, fluoro, and carboxylic acid groups) makes it a versatile building block for organic synthesis. Future research will undoubtedly focus on selectively transforming these groups to create a diverse library of new molecules.

Nitro Group Transformations: The nitro group is a key functional handle. Its reduction to an aniline (B41778) derivative is a fundamental transformation that opens up a vast range of subsequent chemistries, including diazotization reactions and the formation of amides or sulfonamides. vapourtec.com This transformation is critical as anilines are precursors to dyes, pharmaceuticals, and heterocycles. vapourtec.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group and the adjacent carboxylate. libretexts.org The fluorine atoms at the C2 and C4 positions, being ortho and para to the nitro group, are expected to be particularly reactive, allowing for their selective replacement by a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates). libretexts.orgnih.gov The relative reactivity of leaving groups in SNAr often follows the order NO₂ > F > Cl, making the fluorine atoms prime targets for substitution. researchgate.net This allows for the sequential functionalization of the aromatic core.

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acid chlorides using standard synthetic methods. ub.eduyoutube.com These transformations allow for the molecule to be incorporated into larger structures like polymers or complex pharmaceutical scaffolds.

Table 2: Potential Functional Group Interconversions

Functional Group Reagents/Conditions Product Functional Group
Nitro (-NO₂) H₂, Pd/C or SnCl₂/HCl Amine (-NH₂)
Fluoro (-F) R-OH / Base (SNAr) Ether (-OR)
Fluoro (-F) R-NH₂ (SNAr) Secondary Amine (-NHR)
Fluoro (-F) R-SH / Base (SNAr) Thioether (-SR)
Carboxylic Acid (-COOH) SOCl₂ or (COCl)₂ Acid Chloride (-COCl)
Carboxylic Acid (-COOH) R-OH / Acid catalyst Ester (-COOR)

Theoretical Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding efficient experimental design.

Future studies on this compound could leverage DFT to:

Predict Reaction Outcomes: Model the reaction coordinates for nitration and SNAr to predict regioselectivity. Calculating the energies of the intermediate Meisenheimer complexes in SNAr reactions can help determine which fluorine atom is most susceptible to substitution. nih.gov

Elucidate Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The LUMO energy level is particularly relevant for predicting the susceptibility of the compound to act as an electron acceptor, which is a key property in applications such as fluorescence sensing of nitroaromatics or in the design of functional materials. nih.govnih.gov

Determine Thermodynamic Properties: Theoretical calculations can provide reliable estimates of thermodynamic data, such as the standard heat of formation, which is crucial for assessing the energy content and stability of the molecule and its derivatives. researchgate.net

Investigate Reaction Mechanisms: DFT can be used to study complex reaction mechanisms, such as potential researchgate.netsoton.ac.uk sigmatropic shifts of the nitro group under certain conditions, which has been studied in other nitro-containing systems. epa.gov

By integrating these computational approaches, researchers can save significant time and resources by focusing on the most promising experimental pathways for both synthesis and derivatization.

Q & A

Q. Basic

  • 19F/1H NMR : Fluorine substituents produce distinct splitting patterns. For example, the 2,4,6-trifluoro arrangement creates a deshielded aromatic region, while the nitro group influences neighboring proton shifts .
  • IR Spectroscopy : Characteristic peaks include C=O (1680–1720 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ at m/z 205.0118) and fragmentation patterns. Predicted collision cross-sections (CCS) aid in LC-MS identification .

How to resolve discrepancies between experimental and computational NMR chemical shifts for this compound?

Advanced
Discrepancies often arise from fluorine’s strong anisotropic effects and solvent interactions. Strategies include:

  • DFT Calculations : Use software like Gaussian to model shielding effects, incorporating solvent parameters (e.g., IEF-PCM for DMSO) .
  • 2D NMR : NOESY or COSY experiments clarify coupling patterns between fluorine and protons.
  • X-ray Crystallography : SHELX refinement (e.g., SHELXL) provides definitive bond lengths/angles, validating computational models .

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced

  • Stepwise Nitration : Pre-fluorinate the benzoic acid scaffold to avoid over-nitration. Use low temperatures (0–5°C) to control reaction kinetics .
  • Catalytic Hydrogenation : For nitro reduction steps, employ Pd/C or Raney Ni under controlled H₂ pressure to minimize side products .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility during recrystallization .

What purification techniques are effective for isolating this compound from reaction mixtures?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve nitro-fluoro byproducts .
  • Ion-Exchange Chromatography : Exploit the carboxylic acid’s acidity for selective binding to anion-exchange resins .

How does the electron-withdrawing effect of nitro and fluorine groups influence the reactivity of this compound in further derivatization?

Advanced
The nitro and fluorine groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the carboxyl group. This electronic profile favors nucleophilic aromatic substitution (e.g., amination) under harsh conditions (e.g., NH₃, Cu catalysis). Computational studies (e.g., Fukui indices) predict reactive sites for functionalization .

What analytical standards and reference materials are recommended for quantifying this compound in complex mixtures?

Q. Basic

  • Certified Reference Materials (CRMs) : Use NIST-traceable standards with ≥98% purity for calibration .
  • Internal Standards : Deuterated analogs (e.g., d₃-3-Nitro-2,4,6-trifluorobenzoic acid) improve LC-MS accuracy .

What role does this compound play in the synthesis of pharmaceutical intermediates, and how can its byproducts be minimized?

Advanced
This compound serves as a precursor for quinolone antibiotics (e.g., via nitro reduction to amines) . Key strategies to reduce byproducts:

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track nitro group conversion.
  • Catalyst Screening : Test Pd/C vs. PtO₂ for selective reduction without decarboxylation .
  • Byproduct Analysis : Employ GC-MS or preparative TLC to identify impurities (e.g., dehalogenated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.